Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of HMF has been extensively investigated . HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology and growth mechanism of HMF derived humins as a function of HMF conversion .Chemical Reactions Analysis
Our FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical and Chemical Properties Analysis
HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor . Its density is 1.29 g/cm^3 , and it has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C .Scientific Research Applications
Crystal Structure Analysis
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate and similar compounds have been studied for their structural properties. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to a planar molecule, which forms a three-dimensional network through hydrogen bonding (Wu, Liu, & Ng, 2005).
Pharmaceutical Degradation Products
In the context of pharmaceuticals and personal care products (PPCPs), studies have shown that certain imidazole derivatives can be transformed by chemical disinfectants in wastewater treatment, leading to products with enhanced toxicity or biological activity. One such study identified various products, including 4-hydroxymethyl-5-methyl-1H-imidazole, through extensive characterization (Buth, Arnold, & McNeill, 2007).
Synthesis and Transformations
A series of optically active 1H-imidazole 3-oxides with substituted acetate groups have been synthesized, showcasing the versatility of imidazole derivatives in organic synthesis. These compounds, including 3-oxido-1H-imidazole-4-carboxylates, can be further transformed into various other derivatives (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Catalysis and Synthesis of Derivatives
Research has also explored the synthesis of various imidazole derivatives using catalysis. For example, a study described the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates using Fe(II)/Et3N relay catalysis. These products were transformed into betaines and imidazolethiones under mild conditions (Galenko, Tomashenko, Khlebnikov, Novikov, & Panikorovskii, 2015).
Mechanism of Action
Safety and Hazards
HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
Future Directions
HMF is a promising platform chemical derived from biomass, and it can play a key role in the production of biomass-derived intermediates . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals . Future research is likely to focus on developing practical and scalable catalytic approaches for directly converting concentrated HMF into value-added bio-based chemicals .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h3,9H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNBWPNDHRAYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332777 | |
Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82032-43-7 | |
Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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